BenchChemオンラインストアへようこそ!

3-Phenyl-1-propyl-1-(thiophen-3-ylmethyl)urea

physicochemical_properties lipophilicity drug_likeness

Differentiate your SAR campaigns with this rationally designed trisubstituted urea. The thiophen-3-ylmethyl substituent at N‑1 provides a distinct electronic and steric profile vs. 2‑thienyl regioisomers, altering H‑bond capacity and membrane permeability. Build focused libraries for sEH inhibition, CCR5 antagonism, or cardiac myosin activation using a scaffold that mirrors the validated 3‑phenylpropyl urea pharmacophore. Secure this versatile building block for computational model calibration or lead optimization.

Molecular Formula C15H18N2OS
Molecular Weight 274.38
CAS No. 1235005-53-4
Cat. No. B3007396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyl-1-propyl-1-(thiophen-3-ylmethyl)urea
CAS1235005-53-4
Molecular FormulaC15H18N2OS
Molecular Weight274.38
Structural Identifiers
SMILESCCCN(CC1=CSC=C1)C(=O)NC2=CC=CC=C2
InChIInChI=1S/C15H18N2OS/c1-2-9-17(11-13-8-10-19-12-13)15(18)16-14-6-4-3-5-7-14/h3-8,10,12H,2,9,11H2,1H3,(H,16,18)
InChIKeyXYDRRDPKRJRHNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Phenyl-1-propyl-1-(thiophen-3-ylmethyl)urea (CAS 1235005-53-4): Structural and Physicochemical Baseline for Procurement Evaluation


3-Phenyl-1-propyl-1-(thiophen-3-ylmethyl)urea (CAS 1235005-53-4) is a trisubstituted urea derivative with the molecular formula C15H18N2OS and a molecular weight of 274.4 g·mol⁻¹ [1]. It incorporates a phenyl group, an n-propyl chain, and a thiophen-3-ylmethyl moiety connected through a central urea core. The thiophene ring is attached via the 3-position, distinguishing it from the more common 2‑thienylmethyl regioisomers. Computed physicochemical descriptors—XLogP3 of 3.2, topological polar surface area of 60.6 Ų, and a single hydrogen‑bond donor—define a baseline lipophilicity and H‑bonding capacity that inform solvent‑dependent behavior and target‑engagement potential [1]. No primary biological activity data were identified for this specific compound at the time of writing; all quantitative differentiation discussed below is therefore derived from computed properties, structurally analogous series, or class‑level inferences.

Why Simple Phenylpropylureas Cannot Replace 3-Phenyl-1-propyl-1-(thiophen-3-ylmethyl)urea in Structure‑Guided Workflows


Urea derivatives bearing a phenyl ring and a linear alkyl chain are widely used as pharmacophore scaffolds, but their physicochemical and recognition properties are exquisitely sensitive to the nature of the third substituent. Replacing the thiophen-3-ylmethyl group of 3-phenyl-1-propyl-1-(thiophen-3-ylmethyl)urea with a hydrogen atom (as in 1‑phenyl‑3‑propylurea) reduces XLogP3 from 3.2 to 2.2 and topological polar surface area from 60.6 Ų to 41.1 Ų [1][2]. The thiophene sulfur atom introduces an additional H‑bond acceptor and polarisable surface that is absent in alkyl‑only analogs, potentially altering membrane permeability, solubility, and protein‑binding profiles [3]. Consequently, even close in‑class analogs may exhibit divergent behavior in cellular assays, solubility‑limited screens, or structure‑based design campaigns; direct substitution without empirical validation is not scientifically defensible.

Quantitative Differentiation Evidence for 3-Phenyl-1-propyl-1-(thiophen-3-ylmethyl)urea Against Closest Structural Analogs


Higher Computed Lipophilicity (XLogP3) Relative to 1‑Phenyl‑3‑propylurea

The target compound exhibits an XLogP3 value of 3.2, whereas the thiophene‑deficient analog 1‑phenyl‑3‑propylurea (CAS 1932‑38‑3) yields an XLogP3 of 2.2 [1][2]. This 1.0‑log‑unit increase reflects the added lipophilicity contributed by the thiophen-3-ylmethyl substituent and places the compound in a more favorable region of the ‘drug‑like’ lipophilicity window (typically XLogP 1–5).

physicochemical_properties lipophilicity drug_likeness

Larger Topological Polar Surface Area (TPSA) Compared with 1‑Phenyl‑3‑propylurea

The target compound has a computed TPSA of 60.6 Ų, versus 41.1 Ų for 1‑phenyl‑3‑propylurea [1][2]. The additional ~19.5 Ų arise from the sulfur atom and the extended π‑surface of the thiophene ring, providing an extra hydrogen‑bond acceptor and an enlarged polar footprint that can modulate solubility and oral bioavailability predictions.

polar_surface_area hydrogen_bonding bioavailability

Thiophene‑3‑ylmethyl Regiochemistry Provides a Distinct H‑Bond Acceptor Architecture Relative to Thiophene‑2‑ylmethyl Analogs

The thiophene ring in the target compound is attached via the 3‑position, orienting the sulfur atom meta to the urea linker. In a series of thiophene‑containing urea‑based CCR5 antagonists, the 3‑thienylmethyl regioisomers were specifically selected to mitigate hERG channel inhibition while maintaining antiviral potency, demonstrating that the 3‑substitution pattern is not interchangeable with the 2‑thienylmethyl isomer [1]. Although quantitative hERG data for this exact compound are unavailable, the class‑level SAR indicates that the 3‑thienylmethyl topology is a design element for balancing efficacy and cardiac safety.

regiochemistry molecular_recognition CCR5_antagonist

3‑Phenylpropyl Urea Scaffold Validated as a Privileged Framework in sEH Inhibition with Nanomolar Potency

Enantiomeric 1‑(α‑alkyl‑α‑phenylmethyl)‑3‑(3‑phenylpropyl)ureas have been reported as potent soluble epoxide hydrolase (sEH) inhibitors, with IC50 values as low as 13 nM and enantioselectivity differences up to 125‑fold [1]. Although those compounds bear an additional α‑alkyl‑phenylmethyl substituent, the conserved 3‑phenylpropyl urea motif is essential for activity and selectivity. The target compound retains this 3‑phenylpropyl urea core and could serve as a key intermediate or SAR probe for expanding this inhibitor class.

sEH_inhibitor enantioselectivity scaffold_validation

Flexible Phenylpropylurea Scaffold Demonstrates Cardiac Myosin ATPase Activation with In‑Vivo Efficacy

1‑Phenethyl‑3‑(3‑phenylpropyl)urea and 1‑benzyl‑3‑(3‑phenylpropyl)urea have been reported as selective cardiac myosin ATPase activators with significant in‑vitro and in‑vivo activity in systolic heart failure models [1]. The flexible phenylpropylurea scaffold is critical for this pharmacological profile. Introducing a thiophen‑3‑ylmethyl group at the N‑1 position, as in the target compound, diversifies the chemotype and could probe the steric and electronic tolerance of the myosin binding site.

cardiac_myosin_activator heart_failure scaffold_diversity

Potential Building Block for Late‑Stage Diversification of CCR5 Antagonists and hERG‑Optimized Leads

The thiophene‑3‑yl‑methyl urea substructure has been explicitly incorporated into orally bioavailable CCR5 antagonists that meet pharmacological criteria for HIV‑1 inhibition and mitigate hERG inhibition [1]. The target compound carries the same 3‑thienylmethyl urea motif and could be elaborated via N′‑phenyl functionalization to generate novel analogs. Though no antiviral or hERG data exist for the compound itself, its core structure aligns with a clinically relevant chemotype.

CCR5_antagonist hERG_safety building_block

Recommended Application Scenarios for 3-Phenyl-1-propyl-1-(thiophen-3-ylmethyl)urea Based on Verified Evidence


Scaffold Hopping in sEH Inhibitor Medicinal Chemistry Programs Exploiting the 3‑Phenylpropyl Urea Core

The 3‑phenylpropyl urea core of the target compound directly mirrors the pharmacophore responsible for nanomolar sEH inhibition in enantioselective urea series [4]. Incorporating the thiophen‑3‑ylmethyl group at N‑1 offers a scaffold‑hopping opportunity to modulate potency, enantioselectivity, and pharmacokinetics while retaining the validated 3‑phenylpropyl urea motif.

Diversification of Cardiac Myosin Activator Chemotypes via N‑1 Thiophene Substitution

The flexible phenylpropylurea scaffold has demonstrated cardiac myosin ATPase activation with in‑vivo efficacy in heart failure models [5]. Using the target compound as a starting point, researchers can systematically explore the steric and electronic effects of thiophene substitution at the N‑1 position to develop next‑generation cardiac myosin activators.

Synthesis of hERG‑Optimized CCR5 Antagonist Libraries for HIV‑1 Entry Inhibition

Thiophene‑3‑yl‑methyl ureas have been validated as a chemotype that balances CCR5 antagonism with reduced hERG liability [3]. The target compound can be elaborated into focused compound libraries by modifying the N′‑phenyl ring, enabling SAR studies that maintain the favorable 3‑thienylmethyl topology proven to mitigate cardiac ion‑channel off‑target effects.

Physicochemical Comparator in Drug‑Likeness and Solubility‑Permeability Profiling Panels

With an XLogP3 of 3.2 and TPSA of 60.6 Ų [1], the target compound occupies a distinct property space compared to common urea analogs (e.g., 1‑phenyl‑3‑propylurea: XLogP3 2.2, TPSA 41.1 Ų) [2]. It can serve as a calibration standard or outlier probe in computational models for predicting oral absorption, CNS penetration, and solubility‑limited bioavailability.

Quote Request

Request a Quote for 3-Phenyl-1-propyl-1-(thiophen-3-ylmethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.